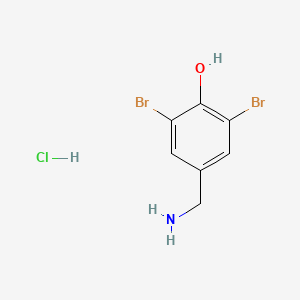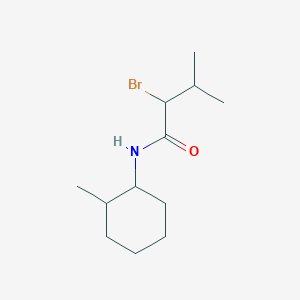
2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide
Descripción general
Descripción
“2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide” is a chemical compound with the CAS Number: 1134723-91-3 . It has a molecular weight of 276.22 . The IUPAC name for this compound is 2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide .
Molecular Structure Analysis
The InChI code for “2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide” is 1S/C12H22BrNO/c1-8(2)11(13)12(15)14-10-7-5-4-6-9(10)3/h8-11H,4-7H2,1-3H3,(H,14,15) . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Solvent and Separation Applications
A study focused on the activity coefficients at infinite dilution for various solutes in ionic liquid, highlighting the use of specific ionic liquids for separation problems, including the separation of hexane/hex-1-ene and cyclohexane/cyclohexene. This research indicates the potential of certain compounds in facilitating effective separation processes in chemical engineering and industrial applications (Domańska, Wlazło, & Karpińska, 2016).
Biologically Produced Chemicals
Another research area involves the downstream processing of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol. These compounds have a wide range of applications, and the study discusses methods for their recovery and purification, emphasizing the need for efficient and cost-effective processes (Xiu & Zeng, 2008).
Food Flavoring
The production and breakdown pathways of branched chain aldehydes, important for food flavoring, are discussed in research. This highlights the chemical's role in food science, particularly in enhancing flavors through metabolic conversions (Smit, Engels, & Smit, 2009).
Fumigation and Pest Control
Research on alternative fumigants and their application through drip irrigation systems for pest control in agriculture demonstrates the importance of chemical compounds in maintaining crop health and productivity. This work explores environmentally friendly and efficient methods for pest management (Ajwa et al., 2002).
Hydrogen Storage
A comparison review of liquid hydrogen, methylcyclohexane, and ammonia as potential hydrogen storage mediums underscores the relevance of certain chemicals in energy storage solutions. It highlights the characteristics, application feasibility, and economic performance of these compounds, particularly in the context of Japan's focus on hydrogen storage (Wijayanta et al., 2019).
Propiedades
IUPAC Name |
2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO/c1-8(2)11(13)12(15)14-10-7-5-4-6-9(10)3/h8-11H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOVVBCNLWNKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3-methyl-N-(2-methylcyclohexyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




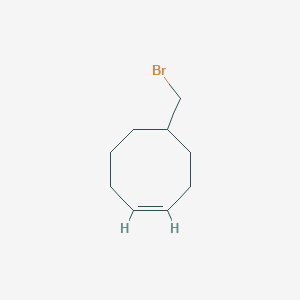
![Methyl 3-[(2-Hydroxyphenoxy)Sulfonylamino]Propanoate](/img/structure/B3214038.png)
![[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[[(1S,2S)-2-(dimethylamino)cyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate](/img/structure/B3214044.png)
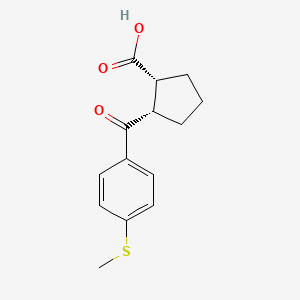
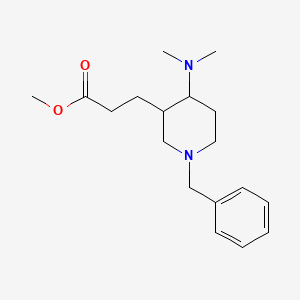



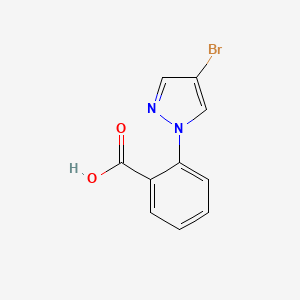
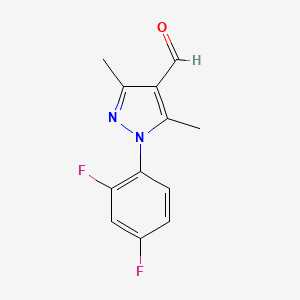
![([ring-D5]Phe3)-Octreotide Acetate](/img/structure/B3214121.png)
